An In-depth Technical Guide to Methyl 2,4,5-Trifluoro-3-hydroxybenzoate
An In-depth Technical Guide to Methyl 2,4,5-Trifluoro-3-hydroxybenzoate
This guide provides a comprehensive technical overview of Methyl 2,4,5-trifluoro-3-hydroxybenzoate, a key fluorinated building block for research and development. Designed for chemists, pharmacologists, and materials scientists, this document synthesizes core physicochemical properties, validated synthesis and characterization protocols, and insights into its chemical reactivity and potential applications.
Core Compound Identification and Properties
Methyl 2,4,5-trifluoro-3-hydroxybenzoate is a poly-substituted aromatic ester. The presence of multiple fluorine atoms and two distinct functional groups—a phenol and a methyl ester—makes it a versatile intermediate for introducing a highly functionalized trifluorophenyl moiety into more complex molecules. Its unique electronic and steric properties are of significant interest in the fields of medicinal chemistry and advanced materials.
Table 1: Physicochemical and Structural Data
| Property | Value | Source |
|---|---|---|
| IUPAC Name | methyl 2,4,5-trifluoro-3-hydroxybenzoate | [] |
| CAS Number | 137234-92-5 | [][2] |
| Molecular Formula | C₈H₅F₃O₃ | [] |
| Molecular Weight | 206.12 g/mol | [] |
| Canonical SMILES | COC(=O)C1=CC(=C(C(=C1F)O)F)F | [] |
| InChI Key | RGYDATSCTAJHIZ-UHFFFAOYSA-N | [] |
| Appearance | White to off-white powder or crystals | |
Synthesis and Purification Strategy
The synthesis of Methyl 2,4,5-trifluoro-3-hydroxybenzoate is conceptually approached as a two-stage process: first, the formation of the parent carboxylic acid, followed by a standard esterification reaction.
Conceptual Synthesis Pathway
The parent acid, 3-hydroxy-2,4,5-trifluorobenzoic acid, can be synthesized from an N-alkyl or N-aryl tetrafluorophthalimide precursor.[3] This process involves a base-mediated reaction to form intermediate salts, which are then neutralized and subsequently acidified to yield the desired trifluorobenzoic acid.[3] The subsequent esterification is a classic Fischer-Speier esterification, utilizing methanol in the presence of an acid catalyst to yield the final methyl ester product. This method is efficient and widely used for converting carboxylic acids to esters.[4]
Caption: Conceptual two-stage synthesis of Methyl 2,4,5-trifluoro-3-hydroxybenzoate.
Experimental Protocol: Fischer Esterification
This protocol details the conversion of 3-hydroxy-2,4,5-trifluorobenzoic acid to its methyl ester. The use of excess methanol drives the reaction equilibrium towards the product side, ensuring a high yield.
Materials:
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3-hydroxy-2,4,5-trifluorobenzoic acid (1.0 eq)
-
Anhydrous Methanol (20-30 eq)
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Concentrated Sulfuric Acid (0.1-0.2 eq)
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Saturated Sodium Bicarbonate solution
-
Brine (Saturated NaCl solution)
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Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate
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Round-bottom flask with reflux condenser
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Magnetic stirrer and heat source
Procedure:
-
Reaction Setup: Suspend 3-hydroxy-2,4,5-trifluorobenzoic acid in anhydrous methanol in a round-bottom flask equipped with a magnetic stir bar.
-
Catalyst Addition: Carefully add concentrated sulfuric acid dropwise to the stirring suspension. The addition is exothermic and should be performed with caution.
-
Reflux: Heat the reaction mixture to reflux (approximately 65-70°C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Cool the mixture to room temperature.
-
Reduce the volume of methanol under reduced pressure using a rotary evaporator.
-
Dilute the residue with ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude methyl 2,4,5-trifluoro-3-hydroxybenzoate.
Purification
The crude product can be purified by one of the following methods:
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Recrystallization: Using a suitable solvent system like ethanol/water or hexane/ethyl acetate.
-
Column Chromatography: Using silica gel with a gradient elution of hexane and ethyl acetate is effective for removing polar and non-polar impurities.
Spectroscopic and Analytical Characterization
Confirming the identity and purity of the final product is paramount. The following section outlines the expected analytical data for Methyl 2,4,5-trifluoro-3-hydroxybenzoate.
Caption: Standard workflow for the structural confirmation of the target compound.
Table 2: Expected Spectroscopic Data
| Technique | Expected Peaks / Signals | Rationale |
|---|---|---|
| Mass Spec (EI) | [M]⁺• at m/z 206 : Molecular ion peak.m/z 175 : Loss of methoxy radical (•OCH₃).m/z 147 : Loss of carbomethoxy group (•COOCH₃) followed by CO loss. | Fragmentation patterns are characteristic of methyl benzoate esters, involving cleavages adjacent to the carbonyl group.[5] |
| IR Spectroscopy | ~3200-3500 cm⁻¹ (broad) : Phenolic O-H stretch.~1720 cm⁻¹ (strong) : Ester C=O stretch.~1600, ~1500 cm⁻¹ : Aromatic C=C stretches.~1100-1300 cm⁻¹ (strong) : C-F stretching vibrations. | The absorption frequencies directly correspond to the vibrational modes of the key functional groups present in the molecule.[6] |
| ¹H NMR | ~3.9 ppm (s, 3H) : Methyl ester protons (-OCH₃).~5.5-6.5 ppm (br s, 1H) : Phenolic hydroxyl proton (-OH).~7.0-7.5 ppm (m, 1H) : Aromatic proton (H-6), split by adjacent fluorine atoms. | Chemical shifts are influenced by the electronegativity of adjacent atoms and the overall electronic environment of the aromatic ring. |
| ¹³C NMR | ~52 ppm : Methyl ester carbon (-OCH₃).~110-160 ppm : Aromatic carbons, showing complex splitting due to C-F coupling.~165 ppm : Ester carbonyl carbon (C=O). | Fluorine atoms induce significant shifts and cause characteristic splitting (J-coupling) of the carbon signals they are attached to or are near. |
Note: NMR chemical shifts are estimates and can vary based on the solvent and concentration.
Reactivity and Applications
Chemical Reactivity
The molecule possesses three key reactive sites:
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Phenolic Hydroxyl Group: The acidic proton can be removed by a base, forming a phenoxide. This allows for O-alkylation or O-acylation reactions to introduce different functionalities.
-
Ester Group: Susceptible to nucleophilic acyl substitution. It can be hydrolyzed back to the carboxylic acid under acidic or basic conditions, or converted to amides by reacting with amines.
-
Aromatic Ring: The trifluoro-substitution pattern makes the ring electron-deficient and deactivates it towards electrophilic aromatic substitution. However, it may be susceptible to nucleophilic aromatic substitution (SₙAr) under specific conditions.
Potential Applications in Drug Development and Materials Science
While specific applications for this exact molecule are not extensively documented in public literature, its structural motifs are highly relevant in modern chemical research.
-
Pharmaceutical Intermediate: Fluorinated aromatic compounds are prevalent in pharmaceuticals due to fluorine's ability to modulate metabolic stability, binding affinity, and lipophilicity. This compound serves as an excellent scaffold for building more complex drug candidates, particularly in areas like antibacterials and kinase inhibitors where substituted phenols are common pharmacophores.[7]
-
Agrochemical Synthesis: Similar to pharmaceuticals, the introduction of fluorine can enhance the efficacy and stability of agrochemicals.
-
Polymer and Materials Science: The high thermal and chemical stability associated with fluorinated aromatics makes them attractive monomers or additives for high-performance polymers, liquid crystals, and other advanced materials.
Safety and Handling
As with all laboratory chemicals, Methyl 2,4,5-trifluoro-3-hydroxybenzoate should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. While specific toxicity data is limited, compounds with similar structures are classified as irritants.
References
-
Chemsrc. CAS#:137234-92-5 | 2,4,5-TRIFLUORO-3-HYDROXYBENZOIC ACID METHYL ESTER. [Link]
- Google Patents. US5233082A - Method of making 3-hydroxy-2,4,5-trifluorobenzoic acid.
- Google Patents. CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.
-
CABI Digital Library. ELABORATION OF A METHOD FOR SYNTHESIS FOR METHYL P-HIDROXYLBENZOATE, A FOOD PRESERVATIVE P-Hydroxybenzoic acid and its ester. [Link]
-
Doc Brown's Advanced Organic Chemistry. Infrared spectrum of methyl 2-hydroxybenzoate. [Link]
-
Doc Brown's Advanced Organic Chemistry. Mass spectrum of methyl 2-hydroxybenzoate. [Link]
Sources
- 2. CAS#:137234-92-5 | 2,4,5-TRIFLUORO-3-HYDROXYBENZOIC ACID METHYL ESTER | Chemsrc [chemsrc.com]
- 3. US5233082A - Method of making 3-hydroxy-2,4,5-trifluorobenzoic acid - Google Patents [patents.google.com]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. mass spectrum of methyl 2-hydroxybenzoate C8H8O3 fragmentation pattern of m/z m/e ions for analysis and identification of methyl salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. infrared spectrum of methyl 2-hydroxybenzoate C8H8O3 prominent wavenumbers cm-1 detecting ester phenol functional groups present finger print for identification of methyl salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid - Google Patents [patents.google.com]
